(R)-Benzyl 2-hydroxy-2-phenylacetate
Overview
Description
- Its systematic name is α-hydroxy-benzeneacetic acid, phenylmethyl ester .
- The molecular formula is C15H14O3 , and its molecular weight is 242.3 g/mol .
®-benzyl Mandelate: (CAS Number: 97415-09-3) is a synthetic intermediate commonly used in pharmaceutical synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that d-2-hydroxyacid dehydrogenases (2hadhs), which are similar to this compound, can act either as reductases or dehydrogenases, use nadp(h) or nad(h) as a cofactor, and possess varied substrate specificities . They are implicated in different cellular processes, such as antibiotic resistance, photorespiration, or anaerobic glycolysis .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including esterification or resolution of the racemic mixture.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Chemical Reactions Analysis
Reactivity: ®-benzyl Mandelate can undergo various reactions, such as
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Limited information is available regarding its biological applications.
Medicine: Potential applications in drug development.
Industry: Its use in industry may involve fine chemicals or pharmaceuticals.
Comparison with Similar Compounds
Uniqueness: ®-benzyl Mandelate’s uniqueness lies in its specific structure and reactivity.
Similar Compounds: While I don’t have a comprehensive list, other mandelate derivatives and related compounds exist.
Properties
IUPAC Name |
benzyl (2R)-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWZVQEMSKSBU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357490 | |
Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97415-09-3 | |
Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-hydroxybenzene acetica acid, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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